molecular formula C13H18ClNO2S B10967497 4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide

4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide

Cat. No.: B10967497
M. Wt: 287.81 g/mol
InChI Key: TZGRVIZUVCTPFY-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide is a chemical compound with the molecular formula C13H18ClNO2S It is a sulfonamide derivative, characterized by the presence of a chloro group, a methylcyclohexyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products include the corresponding sulfonic acid and amine.

Scientific Research Applications

4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of 4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C13H18ClNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3

InChI Key

TZGRVIZUVCTPFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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